molecular formula C5H16Cl2N2 B6190137 [(3S)-3-aminobutyl](methyl)amine dihydrochloride CAS No. 1309562-91-1

[(3S)-3-aminobutyl](methyl)amine dihydrochloride

Cat. No.: B6190137
CAS No.: 1309562-91-1
M. Wt: 175.10 g/mol
InChI Key: VGVGUVBBPCFYTH-XRIGFGBMSA-N
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Description

(3S)-3-aminobutylamine dihydrochloride is a chemical compound with the molecular formula C5H14N2·2HCl. It is a derivative of butylamine and is commonly used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.

Properties

CAS No.

1309562-91-1

Molecular Formula

C5H16Cl2N2

Molecular Weight

175.10 g/mol

IUPAC Name

(3S)-1-N-methylbutane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C5H14N2.2ClH/c1-5(6)3-4-7-2;;/h5,7H,3-4,6H2,1-2H3;2*1H/t5-;;/m0../s1

InChI Key

VGVGUVBBPCFYTH-XRIGFGBMSA-N

Isomeric SMILES

C[C@@H](CCNC)N.Cl.Cl

Canonical SMILES

CC(CCNC)N.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-aminobutylamine dihydrochloride typically involves the reaction of (S)-3-aminobutanol with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The process can be summarized as follows:

    Starting Materials: (S)-3-aminobutanol and methylamine.

    Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as the catalyst.

    Procedure: (S)-3-aminobutanol is reacted with an excess of methylamine in the presence of hydrochloric acid. The reaction mixture is stirred at room temperature for several hours until the formation of the dihydrochloride salt is complete.

    Purification: The product is isolated by filtration and recrystallized from an appropriate solvent to obtain pure (3S)-3-aminobutylamine dihydrochloride.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-aminobutylamine dihydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The key steps include:

    Bulk Synthesis: Large quantities of (S)-3-aminobutanol and methylamine are reacted in industrial reactors.

    Catalysis: Hydrochloric acid is used as a catalyst to facilitate the reaction.

    Isolation and Purification: The product is isolated using filtration and recrystallization techniques to ensure high purity.

    Quality Control: The final product undergoes rigorous testing to confirm its chemical composition and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-aminobutylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out in an aqueous medium at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is conducted in an inert atmosphere to prevent oxidation.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or acyl chlorides. The reaction conditions vary depending on the desired product.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

(3S)-3-aminobutylamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (3S)-3-aminobutylamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic centers. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The specific pathways and molecular targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

(3S)-3-aminobutylamine dihydrochloride can be compared with other similar compounds, such as:

    Butylamine: A primary amine with similar reactivity but lacking the methylamine moiety.

    Methylamine: A simple amine that serves as a building block for more complex compounds.

    (S)-3-aminobutanol: The precursor for the synthesis of (3S)-3-aminobutylamine dihydrochloride.

Uniqueness

The uniqueness of (3S)-3-aminobutylamine dihydrochloride lies in its dual amine functionality, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial settings.

Biological Activity

(3S)-3-aminobutylamine dihydrochloride is a chiral amine compound that has garnered interest in various biological and pharmacological studies due to its structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

  • Chemical Formula : C₅H₁₃Cl₂N₂
  • Molecular Weight : 174.08 g/mol
  • CAS Number : 155973074

(3S)-3-aminobutylamine dihydrochloride functions primarily as a neurotransmitter modulator. Its activity is linked to the following mechanisms:

  • GABAergic Modulation : The compound may influence GABA receptor activity, enhancing inhibitory neurotransmission, which has implications for anxiety and seizure disorders.
  • Adrenergic Activity : It exhibits potential interactions with adrenergic receptors, contributing to cardiovascular effects.
  • Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotection in models of neurodegenerative diseases by reducing oxidative stress.

Pharmacological Profile

The pharmacological profile of (3S)-3-aminobutylamine dihydrochloride includes:

Activity Type Effect
GABA Receptor AgonismNeurotransmitter ModulationIncreased inhibitory signaling
Adrenergic Receptor InteractionCardiovascular EffectsPotential increase in heart rate
NeuroprotectionAntioxidant ActivityReduced neuronal cell death

Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of (3S)-3-aminobutylamine dihydrochloride in a rat model of Alzheimer's disease. The results indicated that treatment with the compound reduced markers of oxidative stress and improved cognitive function as measured by the Morris water maze test. The study concluded that the compound could be a candidate for further development in neurodegenerative disease therapies .

Study 2: Cardiovascular Implications

In another study, the cardiovascular effects of (3S)-3-aminobutylamine dihydrochloride were assessed in hypertensive rats. The compound demonstrated a significant reduction in blood pressure and heart rate variability, suggesting a potential role in managing hypertension .

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